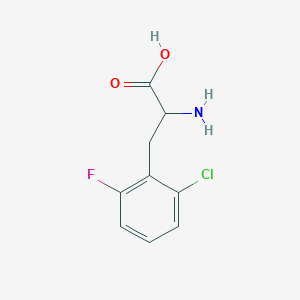
2,3-Dibromo-2-propen-1-ol
概要
説明
作用機序
Target of Action
It is known to participate in [3,3]-sigmatropic rearrangement reactions , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
2,3-Dibromo-2-propen-1-ol interacts with its targets through [3,3]-sigmatropic rearrangement reactions . This type of reaction involves a concerted shift of a sigma bond and adjacent pi bond in a certain molecular entity. The exact changes resulting from this interaction would depend on the specific biological target and context.
Biochemical Pathways
Given its participation in [3,3]-sigmatropic rearrangement reactions , it can be inferred that it may influence various biochemical pathways depending on the specific biological context.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-2-propen-1-ol can be synthesized by reacting propargyl alcohol with elemental bromine. This reaction produces the dibromo product with high yields and an E-isomer content of greater than 95% . The reaction conditions typically involve the use of a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: The industrial production of 2,3-dibromoallyl alcohol follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and propargyl alcohol, with appropriate safety measures in place to manage the exothermic nature of the reaction .
化学反応の分析
Types of Reactions: 2,3-Dibromo-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The bromine atoms can be reduced to form simpler alcohol derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dibromoacrolein.
Reduction: Formation of 2,3-dibromopropanol.
Substitution: Formation of 2,3-dihydroxypropene or 2,3-diaminopropene.
科学的研究の応用
2,3-Dibromo-2-propen-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
類似化合物との比較
2-Chloro-2-propen-1-ol: Shares the same allyl alcohol backbone but has chlorine instead of bromine at the 2-position.
Allyl Alcohol (2-Propen-1-ol): Lacks the bromine substituents, making it a simpler analog of 2,3-dibromoallyl alcohol.
3-Buten-1-ol: Has an extra methylene group extending the carbon chain, placing it in the same chemical class as 2,3-dibromoallyl alcohol.
3-Buten-2-ol: Another unsaturated alcohol similar to 2,3-dibromoallyl alcohol.
Uniqueness: 2,3-Dibromo-2-propen-1-ol is unique due to its dibromo-substituted structure, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired.
特性
IUPAC Name |
2,3-dibromoprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYSVJWQJOFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989019 | |
| Record name | 2,3-Dibromoprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-11-7, 69298-57-3 | |
| Record name | 2,3-Dibromo-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-ol, 2,3-dibromo-, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069298573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromoprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
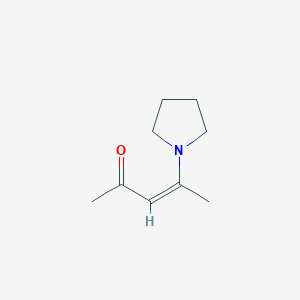
![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)
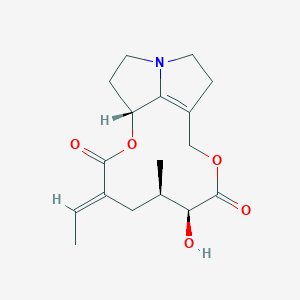
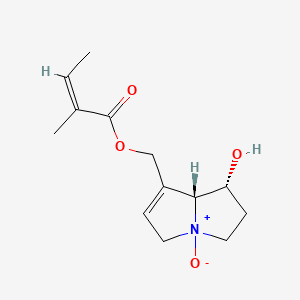
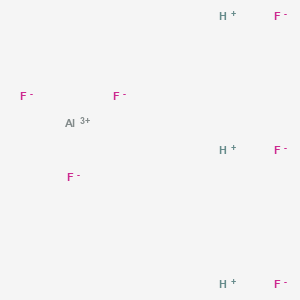

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)
